molecular formula C19H20ClN3O2 B11080868 ethyl (2Z)-[2-(4-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

ethyl (2Z)-[2-(4-chlorophenyl)hydrazinylidene](3,4-dihydroquinolin-1(2H)-yl)ethanoate

Cat. No.: B11080868
M. Wt: 357.8 g/mol
InChI Key: WHSVNBFBVRVAIA-PYCFMQQDSA-N
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Description

ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE typically involves the condensation of an appropriate hydrazine derivative with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific steps are as follows:

    Preparation of Hydrazine Derivative: The hydrazine derivative is synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate.

    Condensation Reaction: The hydrazine derivative is then condensed with 3,4-dihydroquinoline-2-carboxaldehyde in the presence of an acid catalyst such as acetic acid.

    Purification: The resulting product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the hydrazone group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different applications.

Scientific Research Applications

ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and interactions.

    Industrial Applications: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which is crucial in its biological activity. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[(Z)-2-(4-BROMOPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE
  • **ETHYL 2-[(Z)-2-(4-METHOXYPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE

Uniqueness

ETHYL 2-[(Z)-2-(4-CHLOROPHENYL)HYDRAZONO]-2-[3,4-DIHYDRO-1(2H)-QUINOLINYL]ACETATE is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it particularly effective in certain applications, such as its enhanced antimicrobial activity compared to its analogs.

Properties

Molecular Formula

C19H20ClN3O2

Molecular Weight

357.8 g/mol

IUPAC Name

ethyl (2Z)-2-[(4-chlorophenyl)hydrazinylidene]-2-(3,4-dihydro-2H-quinolin-1-yl)acetate

InChI

InChI=1S/C19H20ClN3O2/c1-2-25-19(24)18(22-21-16-11-9-15(20)10-12-16)23-13-5-7-14-6-3-4-8-17(14)23/h3-4,6,8-12,21H,2,5,7,13H2,1H3/b22-18-

InChI Key

WHSVNBFBVRVAIA-PYCFMQQDSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)Cl)/N2CCCC3=CC=CC=C32

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)Cl)N2CCCC3=CC=CC=C32

Origin of Product

United States

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